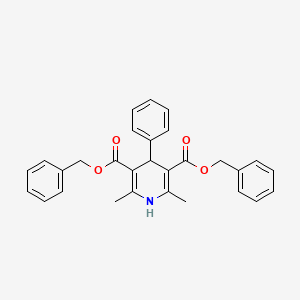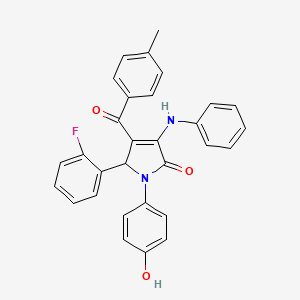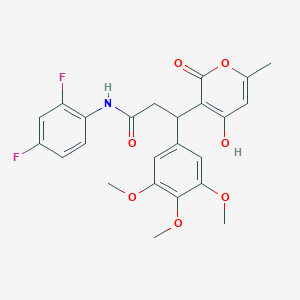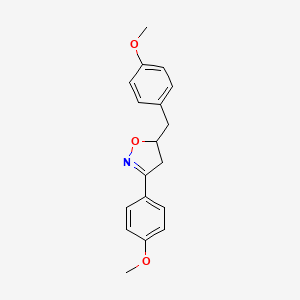
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with chloro, hydroxy, and toluidino groups, making it a subject of interest for researchers in chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a naphthalene derivative.
Chlorination: Introduction of the chloro group through electrophilic aromatic substitution.
Hydroxylation: Addition of the hydroxy group using reagents like sodium hydroxide.
Toluidino Substitution: Introduction of the toluidino group via nucleophilic substitution.
Acetylation: Final step involves acetylation using acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques like recrystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, amines, and other nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Material Science:
作用機序
The mechanism of action of 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways: Modulates biochemical pathways, potentially affecting cell signaling and metabolic processes.
類似化合物との比較
Similar Compounds
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-aminophenyl)-5,8-dihydro-1-naphthalenyl acetate: Similar structure but with an aminophenyl group instead of toluidino.
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-methylphenyl)-5,8-dihydro-1-naphthalenyl acetate: Similar structure with a methylphenyl group.
Uniqueness
Substituent Effects: The presence of the toluidino group imparts unique chemical and biological properties.
Reactivity: Different reactivity patterns compared to similar compounds due to the specific substituents.
特性
分子式 |
C19H14ClNO5 |
|---|---|
分子量 |
371.8 g/mol |
IUPAC名 |
[7-chloro-4-hydroxy-6-(4-methylanilino)-5,8-dioxonaphthalen-1-yl] acetate |
InChI |
InChI=1S/C19H14ClNO5/c1-9-3-5-11(6-4-9)21-17-16(20)18(24)15-13(26-10(2)22)8-7-12(23)14(15)19(17)25/h3-8,21,23H,1-2H3 |
InChIキー |
LKONOJWWUVDXKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C=CC(=C3C2=O)O)OC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14943786.png)

![1-(Tert-butyl)-4-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,4A,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B14943797.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B14943805.png)
![N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943818.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B14943825.png)
![1-(3-Methoxyphenyl)-3-[1'-(phenylcarbonyl)-4,4'-bipiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943830.png)
![N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943845.png)


![11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B14943863.png)

